Welcome to the BenchChem Online Store!
molecular formula C7H4BrFO2 B042977 2-Bromo-4-fluorobenzoic acid CAS No. 1006-41-3

2-Bromo-4-fluorobenzoic acid

Cat. No. B042977
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06921759B2

Procedure details

A solution of 2-bromo-4-fluorobenzoic acid (15 g, 68.5 mmol, Aldrich) in THF (150 mL) under Argon at 0 degrees C. was treated with chloro(methyl)magnesium (5.64 g, 75.34 mmol, 2.94 M in THF) over 5 minutes. The temperature during addition was maintained below 10 degrees C. The resulting solution was cooled to −78 degrees C. and n-butyllithium (9.65 g, 150.7 mmol, 2.5M in hexanes) was added over 10 minutes. The reaction was kept below −65 degrees C. during the addition. The reaction was stirred at −78 degrees C. for 50 minutes. A solution of (methyldithio)methane (38.71 g, 410.9 mmol) in THF (20 mL), precooled to −78 degrees C., was added by cannula. The reaction was stirred for 10 minutes, warmed to zero degrees C. and stirred at zero degrees C. for 2 hours until a solid began to precipitate. The reaction was allowed to warm to 25 degrees C. The material was filtered and the solid partitioned between ethyl acetate (400 mL) and water (400 mL). The water layer was acidified with HCl to pH of less than 1 and then extracted with ethyl acetate (4×500 mL). The organic was dried over Na2SO4, filtered, and reduced to a small volume in vacuo to produce crystals. The crystals were filtered and dried in vacuo to afford the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Three
Quantity
38.71 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[Mg]C.C([Li])CCC.[CH3:20][S:21]SC>C1COCC1>[F:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([S:21][CH3:20])[CH:10]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
Cl[Mg]C
Step Three
Name
Quantity
9.65 g
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
38.71 g
Type
reactant
Smiles
CSSC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0 degrees C
ADDITION
Type
ADDITION
Details
The temperature during addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10 degrees C
CUSTOM
Type
CUSTOM
Details
was kept below −65 degrees C
ADDITION
Type
ADDITION
Details
during the addition
CUSTOM
Type
CUSTOM
Details
precooled to −78 degrees C
ADDITION
Type
ADDITION
Details
, was added by cannula
STIRRING
Type
STIRRING
Details
The reaction was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to zero degrees C
STIRRING
Type
STIRRING
Details
and stirred at zero degrees C
WAIT
Type
WAIT
Details
for 2 hours until a solid began
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25 degrees C
FILTRATION
Type
FILTRATION
Details
The material was filtered
CUSTOM
Type
CUSTOM
Details
the solid partitioned between ethyl acetate (400 mL) and water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to produce crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.